molecular formula C10H12N2O3 B14845257 3-Hydroxy-N1,N1-dimethylphthalamide

3-Hydroxy-N1,N1-dimethylphthalamide

Cat. No.: B14845257
M. Wt: 208.21 g/mol
InChI Key: CSJOVROTBQIYRN-UHFFFAOYSA-N
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Description

3-Hydroxy-N1,N1-dimethylphthalamide is an organic compound with the molecular formula C10H12N2O3 and a molecular weight of 208.216 g/mol . This compound is a derivative of phthalamide, characterized by the presence of a hydroxy group and two methyl groups attached to the nitrogen atoms. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-N1,N1-dimethylphthalamide typically involves the reaction of phthalic anhydride with dimethylamine and hydroxylamine. The reaction conditions often include the use of solvents such as acetic acid or acetonitrile and may require heating to facilitate the reaction . The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N1,N1-dimethylphthalamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, alcohols, and substituted derivatives of this compound.

Scientific Research Applications

3-Hydroxy-N1,N1-dimethylphthalamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-N1,N1-dimethylphthalamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the dimethylamino groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-Hydroxyphthalimide: Similar in structure but lacks the dimethyl groups.

    Phthalimide: The parent compound without the hydroxy and dimethyl groups.

Uniqueness

3-Hydroxy-N1,N1-dimethylphthalamide is unique due to the presence of both hydroxy and dimethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

3-hydroxy-1-N,1-N-dimethylbenzene-1,2-dicarboxamide

InChI

InChI=1S/C10H12N2O3/c1-12(2)10(15)6-4-3-5-7(13)8(6)9(11)14/h3-5,13H,1-2H3,(H2,11,14)

InChI Key

CSJOVROTBQIYRN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)O)C(=O)N

Origin of Product

United States

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